molecular formula C15H13ClN2O5 B3978317 N-(2-chloro-4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide

N-(2-chloro-4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B3978317
M. Wt: 336.72 g/mol
InChI Key: FDHPIAXIQUIWOA-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide, also known as CNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-(2-chloro-4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide works by inhibiting the activity of certain enzymes, specifically the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, N-(2-chloro-4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including increased levels of acetylcholine in the brain, improved cognitive function, and inhibition of certain enzymes. It has also been found to have antioxidant properties, which may have potential applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chloro-4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide in lab experiments is its ability to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme inhibition. However, its potential toxicity and limited solubility in water may limit its use in some experiments.

Future Directions

There are several future directions for research on N-(2-chloro-4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide, including further studies on its potential applications in cancer research and drug discovery, as well as investigations into its mechanism of action and potential side effects. Additionally, research on the synthesis of N-(2-chloro-4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide derivatives may lead to the development of new and more effective drugs.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide has shown potential applications in various scientific research fields, including cancer research, drug discovery, and enzyme inhibition studies. Its ability to inhibit the activity of certain enzymes has made it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-11-3-5-12(6-4-11)23-9-15(19)17-14-7-2-10(18(20)21)8-13(14)16/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHPIAXIQUIWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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